
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid, often referred to as THC-COOH, is the primary secondary metabolite of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This compound is formed in the body after the consumption of cannabis and is a key marker in drug testing due to its long half-life and presence in various biological fluids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid typically involves the oxidation of 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) by liver enzymes. This process can be replicated in the laboratory using specific reagents and conditions. For instance, the oxidation can be carried out using potassium permanganate or other oxidizing agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. These methods often utilize advanced chromatographic techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of 11-OH-THC to this compound.
Reduction: Although less common, reduction reactions can modify the carboxylic acid group.
Substitution: Various substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The primary product of these reactions is this compound itself, along with potential derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of THC metabolites.
Biology: Studied for its role in the metabolism of THC and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of drug testing kits and forensic analysis
Mécanisme D'action
The mechanism of action of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid involves its formation through the oxidation of 11-hydroxy-Δ9-tetrahydrocannabinol by liver enzymes. This compound is then further metabolized by conjugation with glucuronide, making it more water-soluble and easier to excrete from the body . It does not have psychoactive effects but may contribute to the overall pharmacological profile of cannabis through its interactions with cannabinoid receptors .
Comparaison Avec Des Composés Similaires
11-Hydroxy-Δ9-Tetrahydrocannabinol (11-OH-THC): The immediate precursor to 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid.
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Ajulemic Acid: A synthetic analog of this compound
Uniqueness: this compound is unique due to its role as a non-psychoactive metabolite of THC, making it a crucial marker in drug testing and forensic analysis.
Propriétés
Numéro CAS |
96912-65-1 |
|---|---|
Formule moléculaire |
C19H24O4 |
Poids moléculaire |
316.397 |
Nom IUPAC |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1 |
Clé InChI |
BTTRWQMCLAXICU-ZIAGYGMSSA-N |
SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)O |
Synonymes |
(6aR,10aR)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic Acid; _x000B_(6aR-trans)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


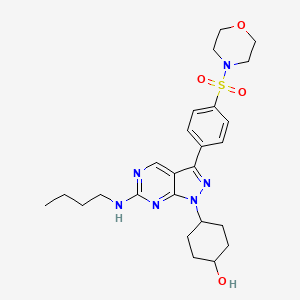
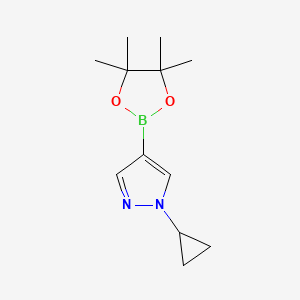
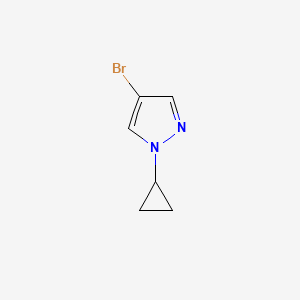
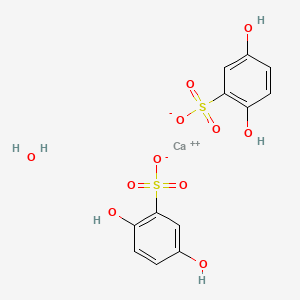
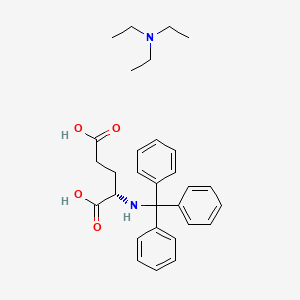
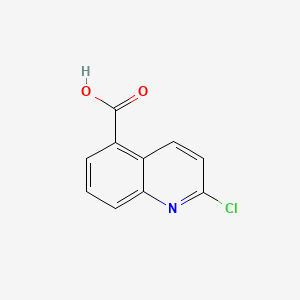
![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)
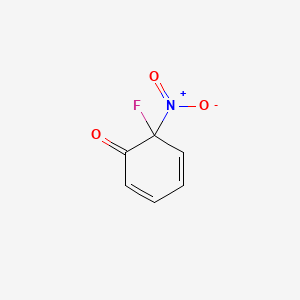
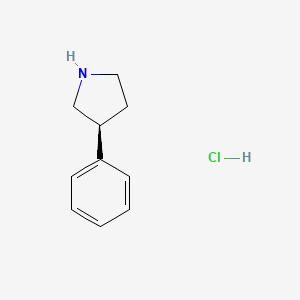
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)


![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)
